

Application Note: Quantification of Bromide in Serum using Headspace Gas Chromatography-Mass Spectrometry

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Compound of Interest

Compound Name: Bromide ion

Cat. No.: B1204438

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Abstract

This application note details a robust and rapid method for the quantitative analysis of **bromide ions** (Br^-) in human serum using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The method involves a simple derivatization step where bromide is converted to volatile methyl bromide using dimethyl sulfate. The subsequent analysis by HS-GC-MS provides excellent sensitivity, selectivity, and high throughput, making it suitable for clinical research, toxicological screening, and monitoring occupational exposure to bromine-containing compounds.^{[1][2]} This validated method demonstrates good linearity, accuracy, and precision, offering a reliable alternative to more time-consuming analytical techniques.^{[1][2]}

Introduction

The **bromide ion** is a halide with various sources of human exposure, including dietary intake, medications (e.g., historically as a sedative and more recently in some antiepileptic drugs), and occupational or environmental exposure to brominated compounds like methyl bromide, a fumigant.^{[1][2]} Elevated levels of bromide in the body can lead to a condition known as bromism, characterized by neurological, psychiatric, and dermatological symptoms. Therefore, accurate and efficient monitoring of bromide concentrations in biological matrices such as serum is crucial for both therapeutic drug monitoring and toxicology.

Traditional methods for bromide analysis can be complex and may lack the specificity required for complex biological samples. This application note describes a headspace GC-MS method that overcomes these challenges. The core of the method is the derivatization of non-volatile **bromide ions** into volatile methyl bromide, which can be easily partitioned into the headspace of a sealed vial for injection into the GC-MS system.^{[1][2]} This approach minimizes sample matrix interference, simplifies sample preparation, and provides high-quality quantitative data.

Experimental Protocol

This protocol is based on the validated method described by Fukushima et al., 2021.^{[1][2]}

2.1. Materials and Reagents

- Serum Samples: Clear, unhemolyzed serum is required. Samples should be promptly separated from the clot and can be stored at 2-8°C for up to 10 days or frozen at -20°C for long-term stability.^[3]
- Reagents:
 - Potassium Bromide (KBr) for standards
 - Dimethyl sulfate ((CH₃)₂SO₄)
 - Ultrapure water
- Equipment:
 - Headspace Autosampler (e.g., Agilent 7697A or similar)
 - Gas Chromatograph with Mass Spectrometer (GC-MS)
 - 20 mL Headspace Vials with caps and septa
 - Pipettes and general laboratory glassware

2.2. Preparation of Standards and Samples

- Stock Standard Solution: Prepare a stock solution of potassium bromide in ultrapure water.

- Calibration Standards: Prepare calibration standards by serially diluting the stock solution with ultrapure water to achieve concentrations in the range of 0.1 to 20.0 mg/L.[\[1\]](#)[\[2\]](#)
- Sample Preparation:
 - Pipette 1 mL of the serum sample, calibration standard, or quality control sample into a 20 mL headspace vial.
 - Add 50 μ L of dimethyl sulfate to the vial.
 - Immediately seal the vial with a cap and septum.
 - Vortex the vial to ensure thorough mixing.

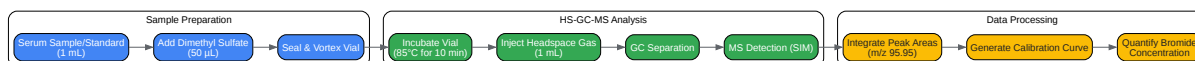
2.3. HS-GC-MS Parameters

The following table outlines the instrumental parameters for the analysis.

Parameter	Setting
Headspace Autosampler	
Vial Incubation Temperature	85°C[2]
Vial Incubation Time	10 minutes[2]
Injection Volume	1 mL of the gaseous phase[2]
Gas Chromatograph	
Injection Mode	Split (Split ratio: 20:1)[2]
Column Oven Temperature	100°C for 1 min, then ramp to 160°C at 20°C/min[2]
Mass Spectrometer	
Ionization Mode	Electron Impact (EI)[2]
MS Source Temperature	180°C[2]
MS Interface Temperature	200°C[2]
Acquisition Mode	Selected Ion Monitoring (SIM)[2]
Quantifier Ion (m/z)	95.95[2]
Qualifier Ion (m/z)	93.53[2]

Workflow Diagram

The following diagram illustrates the complete experimental workflow from sample preparation to data analysis.



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Caption: Experimental workflow for serum bromide analysis.

Quantitative Data Summary

The method was validated according to US FDA guidance, demonstrating high performance across several key metrics.^[1] The results are summarized in the table below.

Validation Parameter	Result	Reference
Linearity Range	0.1 - 20.0 mg/L	^[1] ^[2]
Coefficient of Determination (R ²)	> 0.999	^[1] ^[2]
Intraday Accuracy	99.3% - 103.1%	^[1] ^[2]
Interday Accuracy	97.4% - 101.8%	^[1] ^[2]
Lower Limit of Detection (LOD)	1 mg/L (as reported in a similar method) ^[2]	^[2]
Lower Limit of Quantification (LOQ)	2 mg/L (as reported in a similar method) ^[2]	^[2]
Analysis Time per Sample	< 20 minutes	^[2]

Results and Discussion

This HS-GC-MS method provides a simple, rapid, and reliable means for quantifying bromide in serum. The derivatization to methyl bromide is efficient and allows for the use of headspace sampling, which significantly reduces matrix effects and instrument contamination that can be associated with direct injection of biological samples. The use of Selected Ion Monitoring (SIM) mode enhances the selectivity and sensitivity of the analysis by focusing on characteristic ions for methyl bromide, thereby minimizing the impact of interfering components.^[2]

The method's linearity over a clinically relevant range (0.1-20.0 mg/L) makes it suitable for various applications, from monitoring baseline physiological levels to assessing toxic

exposures.[2] The high accuracy and precision values confirm the method's robustness and reliability for routine use in a research or clinical laboratory setting.[1][2]

Conclusion

The described HS-GC-MS protocol is a highly effective method for the determination of bromide concentration in serum samples. It offers significant advantages in terms of speed, simplicity, and analytical performance. This application note provides researchers, scientists, and drug development professionals with a detailed protocol and the necessary performance data to implement this technique for their specific needs, whether for biological monitoring of occupational exposure or for broader clinical and toxicological studies.[1][2]

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